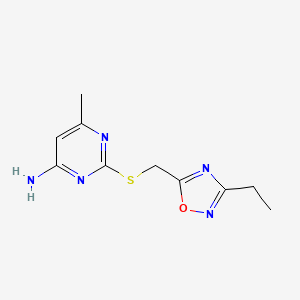

2-(((3-Ethyl-1,2,4-oxadiazol-5-yl)methyl)thio)-6-methylpyrimidin-4-amine

Beschreibung

Eigenschaften

Molekularformel |

C10H13N5OS |

|---|---|

Molekulargewicht |

251.31 g/mol |

IUPAC-Name |

2-[(3-ethyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-6-methylpyrimidin-4-amine |

InChI |

InChI=1S/C10H13N5OS/c1-3-8-14-9(16-15-8)5-17-10-12-6(2)4-7(11)13-10/h4H,3,5H2,1-2H3,(H2,11,12,13) |

InChI-Schlüssel |

DEBQEZOUNWLLBA-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=NOC(=N1)CSC2=NC(=CC(=N2)N)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((3-Ethyl-1,2,4-oxadiazol-5-yl)methyl)thio)-6-methylpyrimidin-4-amine typically involves the formation of the oxadiazole ring followed by its attachment to the pyrimidine moiety. One common method involves the reaction of 3-ethyl-1,2,4-oxadiazole-5-carbaldehyde with a thiol-containing pyrimidine derivative under suitable conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .

Analyse Chemischer Reaktionen

Types of Reactions

2-(((3-Ethyl-1,2,4-oxadiazol-5-yl)methyl)thio)-6-methylpyrimidin-4-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the oxadiazole ring or the pyrimidine ring.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the oxadiazole or pyrimidine rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

2-(((3-Ethyl-1,2,4-oxadiazol-5-yl)methyl)thio)-6-methylpyrimidin-4-amine has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as an antibacterial, antifungal, or anticancer agent due to the biological activities associated with oxadiazole and pyrimidine derivatives.

Agricultural Chemistry: It is evaluated for its potential use as a pesticide or herbicide, given the activity of similar compounds against various agricultural pests.

Material Science: The compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Wirkmechanismus

The mechanism of action of 2-(((3-Ethyl-1,2,4-oxadiazol-5-yl)methyl)thio)-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or proteins essential for the survival of bacteria or cancer cells. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogs from diverse pharmacological contexts.

Structural Analogues from Patent Literature ()

lists compounds with shared motifs, such as oxadiazole-thioether linkages. Key comparisons include:

- Compound 45/50: N-[2-[(3,5-dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide Core Structure: Benzamide vs. pyrimidine in the target compound. Substituents: 3-methyl-oxadiazole vs. 3-ethyl-oxadiazole; chloro-pyridine vs. methyl-pyrimidine.

SphK1 Inhibitor SLP7111228 ()

- Structure : (S)-2-((3-(4-octylphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-carboximidamide hydrochloride

- Key Differences :

- Core : Guanidine-based pyrrolidine vs. pyrimidine-amine.

- Oxadiazole Substituent : 4-octylphenyl vs. ethyl.

Thienopyrimidine Derivative ()

- Structure: 2-methoxy-6-propyl-N-(2-{4-[(1H-tetrazol-5-yl)methoxy]phenyl}ethyl)thieno[2,3-d]pyrimidin-4-amine Core Comparison: Thieno[2,3-d]pyrimidine vs. pyrimidine. Substituents: Methoxy, propyl, and tetrazole groups vs. methyl and oxadiazole-thioether. Functional Notes: The tetrazole group in ’s compound enhances solubility and metal-binding capacity, whereas the target compound’s oxadiazole-thioether may prioritize metabolic stability and hydrophobic target engagement .

Tabulated Comparison

Research Findings and Mechanistic Insights

- Metabolic Stability : The ethyl group on the oxadiazole in the target compound may confer greater resistance to oxidative metabolism compared to methyl-substituted analogs (e.g., Compound 45/50) .

- Target Selectivity : The pyrimidine core could engage kinases or viral polymerases, contrasting with SLP7111228’s SphK1 specificity .

- Solubility vs. Lipophilicity: Unlike the tetrazole-containing thienopyrimidine, the target compound’s lack of ionizable groups may reduce solubility but improve blood-brain barrier penetration .

Biologische Aktivität

The compound 2-(((3-Ethyl-1,2,4-oxadiazol-5-yl)methyl)thio)-6-methylpyrimidin-4-amine is a synthetic derivative that has garnered attention for its potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by the following structural formula:

It features a pyrimidine ring substituted with a thioether group and an oxadiazole moiety, which are known to enhance biological activity due to their ability to interact with various biological targets.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against strains of Mycobacterium tuberculosis (Mtb), particularly in monoresistant strains. The mechanism involves the inhibition of specific enzymes crucial for bacterial survival .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. The compound has been evaluated against various cancer cell lines, including:

These findings suggest that the compound may act as a potent anticancer agent by inducing apoptosis and inhibiting cell proliferation.

The proposed mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : It may inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis in both cancer cells and pathogens .

- Apoptosis Induction : Activation of the p53 signaling pathway leading to increased expression of pro-apoptotic factors and caspase activation .

- Cell Cycle Arrest : Interference with the cell cycle progression, particularly at the G0-G1 phase, preventing cancer cells from dividing .

Case Studies and Research Findings

Several studies have highlighted the efficacy of similar compounds:

- Study on Antimicrobial Activity : A study demonstrated that oxadiazole derivatives exhibited significant activity against both drug-sensitive and resistant strains of Mtb. The compounds were tested using broth microdilution methods, revealing promising minimum inhibitory concentrations (MICs) .

- Anticancer Research : In vitro assays on various cancer cell lines showed that certain oxadiazole derivatives had IC50 values significantly lower than traditional chemotherapeutics like doxorubicin, indicating their potential as new anticancer agents .

- Mechanistic Insights : Molecular docking studies have suggested strong interactions between the oxadiazole ring and target proteins involved in cancer progression and microbial resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.